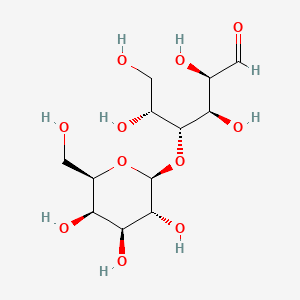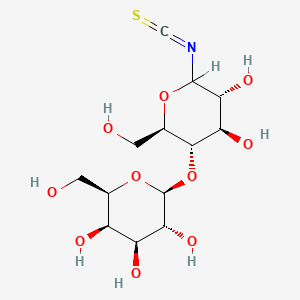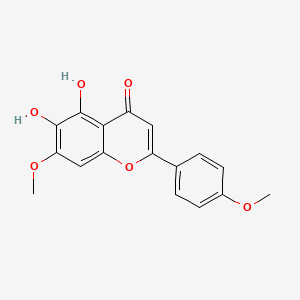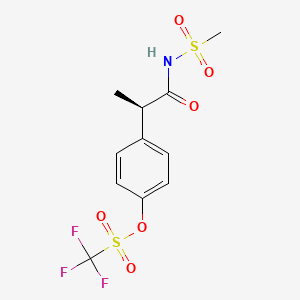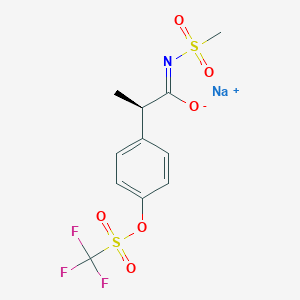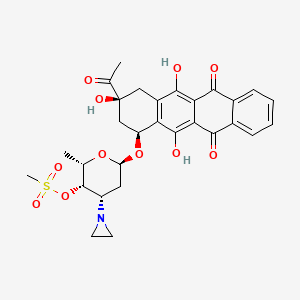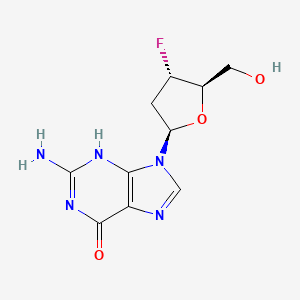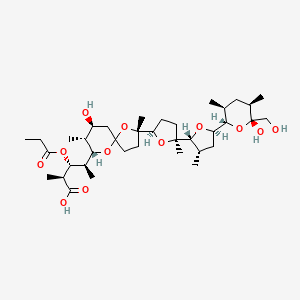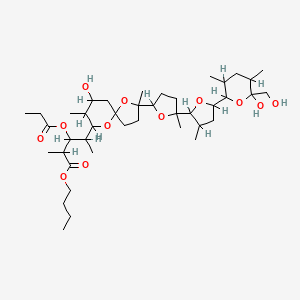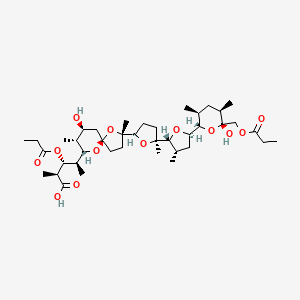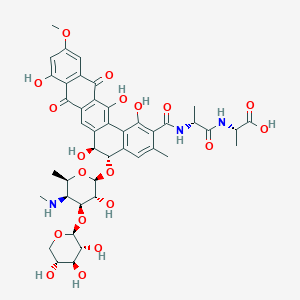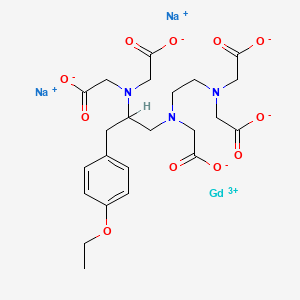
Gadopentetate Disodium
描述
Gadoxetate Disodium is a paramagnetic contrast agent consisting of the disodium salt of the gadolinium ion chelated with the lipophilic moiety ethoxybenzyl (EOB) bound to diethylenetriamine pentaacetic acid (DTPA). When placed in a magnetic field, gadolinium produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons; as a result, the signal intensity of tissue images observed with magnetic resonance imaging (MRI) may be enhanced. Because this agent is preferentially taken up by normal functioning hepatocytes, normal hepatic tissue is enhanced with MRI while tumor tissue is unenhanced. In addition, because this agent is excreted in the bile, it may be used to visualize the biliary system using MRI.
科学研究应用
预测肝细胞癌的微血管侵袭和预后
门冬氨酸钆增强磁共振成像已被用于多尺度和多参数放射组学研究,以预测单发肝细胞癌患者的微血管侵袭和无复发生存期 . 发现放射组学评分是微血管侵袭的主要独立预测因子,而微血管侵袭是术后复发的主要独立危险因素 .
前列腺癌影像学
一项初步研究表明,门冬氨酸钆增强磁共振成像可用于对局限性和转移性前列腺癌进行成像 . 该研究发现,在门冬氨酸钆注射后,转移性去势抵抗性前列腺癌病灶在MRI上表现出增强,并在60分钟内保留 .
肝脏磁共振成像
门冬氨酸钆在肝脏磁共振成像 (MRI) 中得到广泛应用,因为其肝细胞特异性摄取使得胆红素相成像以及动态相成像成为可能 .
评估辐射引起的肝脏局灶性损伤
门冬氨酸钆是一种MR造影剂,它被肝细胞特异性摄取。 增强程度反映了肝脏局灶功能 . 已开发出一种在门冬氨酸钆增强MRI扫描中评估辐射引起的肝脏局灶性损伤的方法 .
评估多期动脉相采集的影响
在门冬氨酸钆给药的患者中,评估了多期动脉相采集对大量伪影发生率的影响 . 这项研究为门冬氨酸钆增强MRI的最佳成像方案提供了见解 .
作用机制
Target of Action
Gadoxetate Disodium is a hepatospecific paramagnetic gadolinium-based contrast agent . Its primary targets are the hepatocytes, which are the main cell type in the liver . The compound is selectively taken up by these cells, resulting in increased signal intensity in liver tissue .
Mode of Action
The interaction of Gadoxetate Disodium with its targets involves a biphasic mode of action . Initially, after injection, it distributes in the extracellular space. Subsequently, due to its lipophilic moiety, it is selectively taken up by hepatocytes and excreted in the bile . This interaction with hepatocytes and the subsequent changes result in the enhancement of the liver parenchyma-liver tumours contrast .
Biochemical Pathways
Gadoxetate Disodium affects the biochemical pathways associated with the organic anion-transporting polypeptides (OATPs) and the multidrug resistance-associated proteins (MRPs) at the canalicular membrane . These proteins mediate the uptake of Gadoxetate Disodium in hepatocytes and its biliary excretion, respectively .
Pharmacokinetics
The pharmacokinetics of Gadoxetate Disodium reveal that approximately 50% of the administered dose is excreted through the hepatobiliary system and the other 50% is excreted through the kidney in patients with normal liver and kidney function . This balance between hepatic and renal excretion impacts the bioavailability of Gadoxetate Disodium .
Result of Action
The molecular and cellular effects of Gadoxetate Disodium’s action are primarily observed in the liver. The compound’s uptake in hepatocytes leads to an increase in signal intensity in liver tissue . This results in enhanced visibility of liver lesions during magnetic resonance imaging (MRI), aiding in the characterization of hepatic lesions .
Action Environment
The action, efficacy, and stability of Gadoxetate Disodium can be influenced by various environmental factors. For instance, renal impairment can affect the excretion of Gadoxetate Disodium, potentially increasing the risk of nephrogenic systemic fibrosis . Therefore, it should be used with caution in patients with renal impairment .
生化分析
Biochemical Properties
Gadoxetate disodium plays a crucial role in biochemical reactions as a contrast agent. It interacts with various enzymes, proteins, and other biomolecules to enhance imaging. The compound is taken up by hepatocytes through organic anion-transporting polypeptides (OATPs), which are membrane transport proteins. Once inside the hepatocytes, gadoxetate disodium is excreted into the bile via multidrug resistance-associated protein 2 (MRP2). This selective uptake and excretion mechanism heighten the contrast between healthy liver tissue and lesions, as liver tumors typically lack OATPs and thus do not take up gadoxetate disodium .
Cellular Effects
Gadoxetate disodium affects various types of cells and cellular processes, particularly in the liver. It influences cell function by enhancing the visibility of cellular structures during MRI. The compound’s uptake by hepatocytes leads to increased signal intensity in liver tissue, which aids in the detection and characterization of liver lesions. Gadoxetate disodium does not significantly alter cell signaling pathways, gene expression, or cellular metabolism under normal conditions. Its accumulation in liver cells can provide valuable information about liver function and pathology .
Molecular Mechanism
The molecular mechanism of gadoxetate disodium involves its paramagnetic properties, which develop a magnetic moment when placed in a magnetic field. This property enhances the relaxation rates of nearby water protons, leading to increased signal intensity in MRI images. Gadoxetate disodium forms a stable complex with gadolinium ions through ethoxybenzyl diethylenetriaminepentaacetic acid, which chelates the gadolinium ion. This complex is selectively taken up by hepatocytes via OATPs and excreted into the bile by MRP2, providing detailed imaging of liver tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gadoxetate disodium change over time. The compound is stable under normal conditions but can degrade under extreme pH or temperature variations. Long-term studies have shown that gadoxetate disodium remains effective in enhancing MRI images for extended periods, with minimal degradation. Transient respiratory anomalies have been observed in some patients during the arterial phase of imaging, which can affect image quality .
Dosage Effects in Animal Models
The effects of gadoxetate disodium vary with different dosages in animal models. At low doses, the compound effectively enhances liver imaging without significant adverse effects. At higher doses, gadoxetate disodium can cause toxic effects, including nephrogenic systemic fibrosis in animals with pre-existing kidney conditions. Studies have shown that the optimal dosage for imaging purposes is well below the threshold for toxicity, ensuring both efficacy and safety .
Metabolic Pathways
Gadoxetate disodium is involved in specific metabolic pathways within the liver. It is taken up by hepatocytes through OATPs and excreted into the bile via MRP2. This process does not significantly alter metabolic flux or metabolite levels under normal conditions. In cases of liver dysfunction, the uptake and excretion of gadoxetate disodium can be impaired, providing valuable diagnostic information about the liver’s metabolic state .
Transport and Distribution
Gadoxetate disodium is transported and distributed within cells and tissues primarily through OATPs and MRP2. These transporters facilitate the selective uptake of the compound by hepatocytes and its subsequent excretion into the bile. The distribution of gadoxetate disodium within the liver is highly specific, allowing for detailed imaging of liver tissue and lesions. The compound’s localization and accumulation in hepatocytes provide critical information for diagnosing liver diseases .
Subcellular Localization
The subcellular localization of gadoxetate disodium is primarily within the hepatocytes. The compound is taken up by these cells through OATPs and localized in the cytoplasm before being excreted into the bile via MRP2. This selective localization enhances the contrast between healthy liver tissue and lesions during MRI. Gadoxetate disodium does not undergo significant post-translational modifications or targeting signals, relying instead on its inherent chemical properties for subcellular localization .
属性
CAS 编号 |
135326-22-6 |
|---|---|
分子式 |
C23H31GdN3Na2O11 |
分子量 |
728.7 g/mol |
IUPAC 名称 |
disodium;2-[2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;gadolinium |
InChI |
InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;;2*+1/p-2 |
InChI 键 |
CMCJQFVJLCWMBD-UHFFFAOYSA-L |
SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] |
规范 SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd] |
外观 |
Solid powder |
密度 |
1.088 g/mL at 37 °C |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gadoxetate disodium work as a contrast agent in MRI?
A1: Gadoxetate disodium is a paramagnetic agent. After intravenous administration, it distributes to the extracellular space and is taken up by hepatocytes, leading to shortening of the T1 relaxation time of water protons in liver tissue. This increased signal intensity on T1-weighted MRI allows for improved visualization of liver parenchyma and lesions [, , , ].
Q2: What is the molecular formula and weight of gadoxetate disodium?
A2: The molecular formula of gadoxetate disodium is C18H26GdN3O10Na2 and its molecular weight is 605.67 g/mol. Specific spectroscopic data is not provided in the research papers [, ].
Q3: Does gadoxetate disodium interact with any specific molecular targets in the liver?
A3: While gadoxetate disodium primarily acts by shortening T1 relaxation times, research suggests it may interact with the organic anion transporter polypeptide 1B1 (OATP1B1), influencing its expression and potentially affecting uptake in liver cells [].
Q4: Is gadoxetate disodium compatible with different MRI scanners and field strengths?
A4: The research papers primarily focus on the use of gadoxetate disodium with 1.5T MRI systems [, , ]. Its compatibility with other field strengths requires further investigation.
Q5: How is gadoxetate disodium administered, and what is its typical dosage?
A5: Gadoxetate disodium is administered intravenously. The research mentions both weight-based (e.g., 0.025 mmol/kg) and fixed doses (e.g., 10 or 20 mL), with some instances of off-label dosing exceeding the recommended range [, , ].
Q6: Are there any factors affecting the pharmacokinetics of gadoxetate disodium?
A6: Yes, research indicates that liver function, particularly Child-Pugh class, significantly influences hepatic enhancement patterns and potentially affects the diagnostic accuracy of gadoxetate disodium-enhanced MRI [, ].
Q7: What are the advantages of gadoxetate disodium over other liver-specific contrast agents?
A7: Studies suggest that gadoxetate disodium, compared to gadobenate dimeglumine, offers advantages in the detection of hepatocellular carcinoma, particularly in patients with cirrhosis [, , , ]. Its rapid uptake by hepatocytes and biliary excretion allow for hepatobiliary phase imaging, which can be valuable for characterizing certain liver lesions [, , ].
Q8: Are there any known safety concerns related to gadoxetate disodium use?
A8: While generally considered safe, gadoxetate disodium has been associated with transient severe motion (TSM) artifacts during arterial phase imaging [, , , , ]. This phenomenon, possibly related to dose and underlying conditions like chronic obstructive pulmonary disease (COPD), can impair image interpretation. Further research is needed to fully elucidate the mechanism behind TSM and identify reliable risk factors [, ].
Q9: Can gadoxetate disodium be used in patients with impaired renal function?
A9: While the research suggests that gadoxetate disodium has a favorable safety profile in patients with moderate to severe renal impairment, including no observed cases of nephrogenic systemic fibrosis, caution is still advised in this patient population [].
Q10: What are the quality control measures taken during the manufacturing of gadoxetate disodium?
A10: As a pharmaceutical product, gadoxetate disodium is subject to rigorous quality control measures throughout its manufacturing process, ensuring its purity, potency, and stability. This includes adhering to Good Manufacturing Practices (GMP) and conducting comprehensive analytical testing.
Q11: What are the potential future applications of gadoxetate disodium in liver imaging?
A11: Ongoing research suggests promising applications of gadoxetate disodium-enhanced MRI in evaluating treatment response after intra-arterial therapy, predicting the hypervascular transformation of precancerous lesions, and even quantitatively assessing liver function [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
